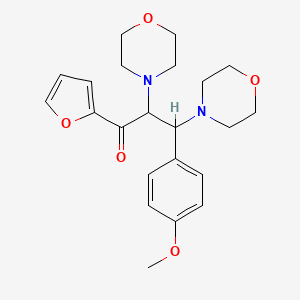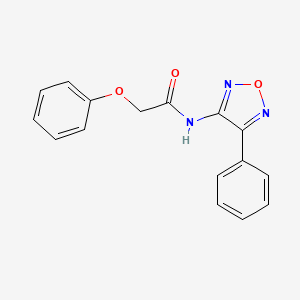![molecular formula C20H14FN3O3S2 B12146041 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146041.png)
2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[1,2-a]pyrimidin-4-one precursor and introduce the fluorophenoxy and thiazolidinylidene groups through a series of substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenoxy and thiazolidinylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
科学的研究の応用
2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- **4-(2-fluorophenoxy)-2-(4-methyl-1-piperidinyl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](4-methyl-3-nitrophenyl)methanone
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features.
特性
分子式 |
C20H14FN3O3S2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(5Z)-5-[[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14FN3O3S2/c1-11-6-5-9-24-16(11)22-17(27-14-8-4-3-7-13(14)21)12(18(24)25)10-15-19(26)23(2)20(28)29-15/h3-10H,1-2H3/b15-10- |
InChIキー |
GVSOMIMGIOPZDJ-GDNBJRDFSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)OC4=CC=CC=C4F |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)OC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-4-[N-(prop-2-en-1-yl)3-(trifluoromethyl)benzamido]-1-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B12145968.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12145970.png)
![5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12145976.png)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B12145986.png)
![(2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B12145993.png)



![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146014.png)

![5-(4-Ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12146019.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione](/img/structure/B12146029.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12146031.png)
